molecular formula C17H23N3OS B5128938 N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-piperidinyl)acetamide

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-piperidinyl)acetamide

Cat. No.: B5128938
M. Wt: 317.5 g/mol
InChI Key: YDSZPPMFQBAXBJ-UHFFFAOYSA-N
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Description

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-piperidinyl)acetamide is a useful research compound. Its molecular formula is C17H23N3OS and its molecular weight is 317.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.15618354 g/mol and the complexity rating of the compound is 454. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-piperidinyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 354.48 g/mol

The structural representation can be summarized as follows:

PropertyValue
InChI KeyFSHDWULWCNCPFV-UHFFFAOYSA-N
SMILESCC1=CC=CC=C1OCC(=O)NC2=C(C3=C(S2)CCCC3)C#N

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway usually includes the formation of the benzothiophene core followed by the introduction of the piperidine and acetamide groups through condensation reactions.

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as a selective 5-lipoxygenase (5-LOX) inhibitor. This enzyme plays a crucial role in the inflammatory response by catalyzing the production of leukotrienes. In silico docking studies suggest that this compound exhibits significant binding affinity to 5-LOX, with calculated binding energies indicating a strong interaction that could lead to anti-inflammatory effects without the cardiotoxicity associated with COX inhibitors .

Anticancer Potential

The selectivity for 5-LOX over COX enzymes positions this compound as a candidate for further exploration in anticancer therapies. The inhibition of leukotriene synthesis may contribute to reduced tumor growth and metastasis in various cancer models. Preliminary studies suggest that compounds with similar structures have demonstrated anticancer properties through modulation of inflammatory pathways .

In Silico Studies

A study published in Molecular Bank reported that this compound showed promising results in computational models predicting its interaction with 5-LOX. The study utilized molecular docking techniques to elucidate binding interactions and suggested further optimization for enhanced efficacy .

Experimental Validation

Experimental validation of the compound's biological activity is still in early stages. However, related compounds have shown significant anti-inflammatory effects in vitro and in vivo. For example, derivatives with similar structural motifs have been tested for their ability to reduce inflammation markers in animal models .

Properties

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS/c1-12-5-6-13-14(10-18)17(22-15(13)9-12)19-16(21)11-20-7-3-2-4-8-20/h12H,2-9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSZPPMFQBAXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.